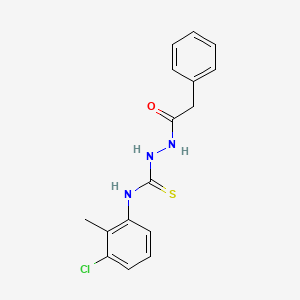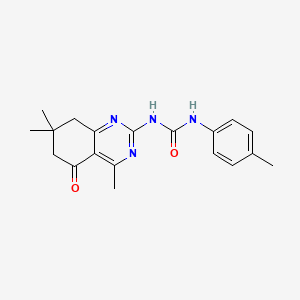![molecular formula C56H36N6O2 B4718582 N,N'-[1,4-phenylenebis(4-phenyl-2,6-quinazolinediyl)]di(1-naphthamide)](/img/structure/B4718582.png)
N,N'-[1,4-phenylenebis(4-phenyl-2,6-quinazolinediyl)]di(1-naphthamide)
Descripción general
Descripción
N,N'-[1,4-phenylenebis(4-phenyl-2,6-quinazolinediyl)]di(1-naphthamide), commonly known as PPN, is a synthetic compound that has gained attention in scientific research due to its potential applications in various fields, including biomedical research and material science. PPN is a heterocyclic compound that contains nitrogen and carbon atoms arranged in a unique structure that gives it its distinctive properties.
Mecanismo De Acción
The mechanism of action of PPN is not fully understood, but it is believed to interact with cellular components such as DNA and enzymes. In cancer cells, PPN has been found to induce apoptosis, or programmed cell death, by activating caspase enzymes and disrupting the cell cycle. PPN has also been found to inhibit the activity of certain enzymes involved in cancer cell proliferation.
Biochemical and Physiological Effects
PPN has been found to have various biochemical and physiological effects, including cytotoxicity, anti-inflammatory properties, and antioxidant activity. In vitro studies have shown that PPN can induce apoptosis in cancer cells and inhibit the production of inflammatory cytokines. PPN has also been found to have antioxidant properties, which may be useful in preventing oxidative stress-related diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of PPN is its versatility in various fields of scientific research. Its unique structure and properties make it useful for applications in both biomedical research and material science. Another advantage is its relative ease of synthesis, which allows for large-scale production.
One limitation of PPN is its limited solubility in aqueous solutions, which may limit its applications in certain experiments. Another limitation is its potential toxicity, which may require careful handling and disposal.
Direcciones Futuras
There are several future directions for research on PPN. In biomedical research, further studies are needed to fully understand its mechanism of action and potential applications in cancer therapy. In material science, PPN-based MOFs and COFs have shown promise in gas storage and separation, and further research is needed to optimize their properties for practical applications.
Conclusion
PPN is a synthetic compound that has gained attention in scientific research due to its potential applications in various fields. Its unique structure and properties make it useful for applications in both biomedical research and material science. Further research is needed to fully understand its mechanism of action and potential applications.
Aplicaciones Científicas De Investigación
PPN has been found to have potential applications in various fields of scientific research. In biomedical research, PPN has been studied for its anticancer properties, with promising results in inhibiting the growth of cancer cells. It has also been studied for its potential use as a fluorescent probe for imaging biological systems and as a molecular sensor for detecting metal ions.
In material science, PPN has been studied for its potential use as a building block for constructing functional materials such as metal-organic frameworks (MOFs) and covalent organic frameworks (COFs). PPN-based MOFs have been found to have high surface areas and high gas storage capacities, making them useful for gas separation and storage.
Propiedades
IUPAC Name |
N-[2-[4-[6-(naphthalene-1-carbonylamino)-4-phenylquinazolin-2-yl]phenyl]-4-phenylquinazolin-6-yl]naphthalene-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C56H36N6O2/c63-55(45-23-11-19-35-13-7-9-21-43(35)45)57-41-29-31-49-47(33-41)51(37-15-3-1-4-16-37)61-53(59-49)39-25-27-40(28-26-39)54-60-50-32-30-42(34-48(50)52(62-54)38-17-5-2-6-18-38)58-56(64)46-24-12-20-36-14-8-10-22-44(36)46/h1-34H,(H,57,63)(H,58,64) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOVAHVIHUCUQEG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=NC3=C2C=C(C=C3)NC(=O)C4=CC=CC5=CC=CC=C54)C6=CC=C(C=C6)C7=NC8=C(C=C(C=C8)NC(=O)C9=CC=CC1=CC=CC=C19)C(=N7)C1=CC=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C56H36N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
824.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-(2-{[(2-ethoxyphenyl)amino]carbonyl}-4-iodophenyl)-2-furamide](/img/structure/B4718516.png)
![N,N'-1,2-ethanediylbis[N-(2-chlorophenyl)acetamide]](/img/structure/B4718528.png)

![2-chloro-N-{3-[(2-chlorobenzoyl)amino]-2,2-dimethylpropyl}benzamide](/img/structure/B4718537.png)


![1-iodo-3,5-bis[(trifluoromethyl)sulfonyl]benzene](/img/structure/B4718570.png)
![3-[(4-chlorobenzyl)thio]-4-methyl-5-(2-phenylethyl)-4H-1,2,4-triazole](/img/structure/B4718577.png)
![2-{[4-allyl-5-(1-benzothien-3-yl)-4H-1,2,4-triazol-3-yl]thio}-N-(2,4-dichlorophenyl)acetamide](/img/structure/B4718586.png)
![4-bromo-N-{[(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-yl)amino]carbonothioyl}-1,3-dimethyl-1H-pyrazole-5-carboxamide](/img/structure/B4718591.png)
![1-(3,4-dichlorobenzyl)-4-[(1,3-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperazine](/img/structure/B4718601.png)
![4-tert-butyl-N-[2-(4-methylphenoxy)ethyl]benzamide](/img/structure/B4718602.png)
